![molecular formula C4H11N2O4P B14665062 Dimethyl [(carbamoylamino)methyl]phosphonate CAS No. 51375-48-5](/img/structure/B14665062.png)
Dimethyl [(carbamoylamino)methyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl [(carbamoylamino)methyl]phosphonate is an organophosphorus compound with the chemical formula C3H9O3P. It is a colorless liquid primarily used as a flame retardant. This compound is known for its versatility in various industrial applications, including its use as a preignition additive for gasoline, anti-foaming agent, plasticizer, stabilizer, textile conditioner, antistatic agent, and an additive for solvents and low-temperature hydraulic fluids .
Preparation Methods
Dimethyl [(carbamoylamino)methyl]phosphonate can be synthesized through several methods. One common synthetic route involves the reaction of trimethyl phosphite with a halomethane, such as iodomethane, via the Michaelis–Arbuzov reaction . This reaction typically requires specific conditions, including the presence of a catalyst and controlled temperature settings. Industrial production methods often involve large-scale synthesis using similar reaction pathways, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Dimethyl [(carbamoylamino)methyl]phosphonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It reacts with thionyl chloride to produce methylphosphonic acid dichloride, which is used in the production of nerve agents like sarin and soman . Common reagents used in these reactions include halides, amines, and other phosphorus-containing compounds. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Dimethyl [(carbamoylamino)methyl]phosphonate has numerous scientific research applications. In chemistry, it is used as a catalyst and reagent in organic synthesis, generating highly reactive ylides . In biology and medicine, it serves as a sarin-simulant for the calibration of organophosphorus detectors . Additionally, it is used in the development of flame-retardant materials, such as bio-based rigid polyurethane foams, enhancing their thermal and mechanical properties . Its versatility extends to various industrial applications, including its use as an additive in solvents and hydraulic fluids .
Mechanism of Action
The mechanism of action of Dimethyl [(carbamoylamino)methyl]phosphonate involves its interaction with specific molecular targets and pathways. As a flame retardant, it acts in both the condensed and gas phases, reducing the flammability of materials by interfering with the combustion process . In the production of nerve agents, it reacts with thionyl chloride to form methylphosphonic acid dichloride, which then undergoes further reactions to produce the toxic compounds . The molecular pathways involved in these processes are complex and require precise conditions to achieve the desired outcomes.
Comparison with Similar Compounds
Dimethyl [(carbamoylamino)methyl]phosphonate can be compared with other similar organophosphorus compounds, such as methylphosphonic acid dimethyl ester and dimethoxymethyl phosphine oxide . These compounds share similar chemical structures and properties but differ in their specific applications and reactivity. For example, while this compound is primarily used as a flame retardant, methylphosphonic acid dimethyl ester is often used in the synthesis of other organophosphorus compounds . The unique combination of properties and reactivity makes this compound a valuable compound in various scientific and industrial fields.
Properties
CAS No. |
51375-48-5 |
|---|---|
Molecular Formula |
C4H11N2O4P |
Molecular Weight |
182.12 g/mol |
IUPAC Name |
dimethoxyphosphorylmethylurea |
InChI |
InChI=1S/C4H11N2O4P/c1-9-11(8,10-2)3-6-4(5)7/h3H2,1-2H3,(H3,5,6,7) |
InChI Key |
LGASPPUNWQUUCL-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CNC(=O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


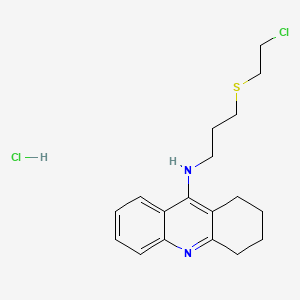
![10-[(1-Azabicyclo[2.2.2]octan-3-yl)methyl]-5lambda~6~-phenothiazine-5,5(10H)-dione](/img/structure/B14664987.png)
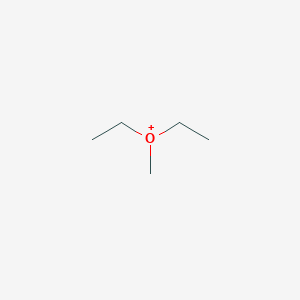
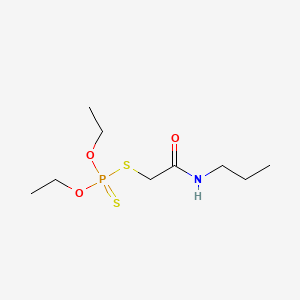
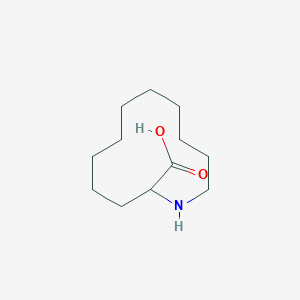
![9,9,9a-Trimethyl-2,3,9,9a-tetrahydro[1,3]oxazolo[3,2-a]indole](/img/structure/B14665006.png)
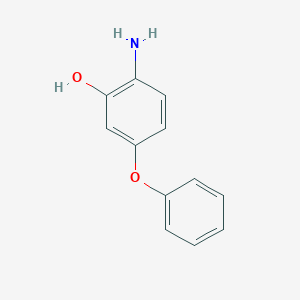
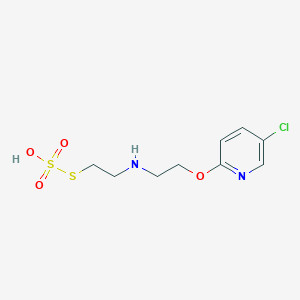
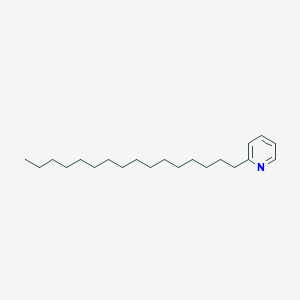
![2-[(E)-C-heptyl-N-hydroxycarbonimidoyl]-4-nonylphenol](/img/structure/B14665026.png)
![1-Phenylspiro[2.6]nona-4,6,8-triene](/img/structure/B14665032.png)
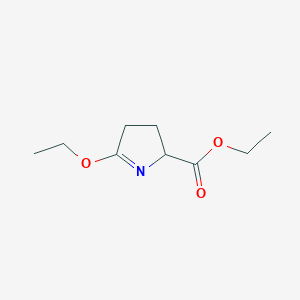
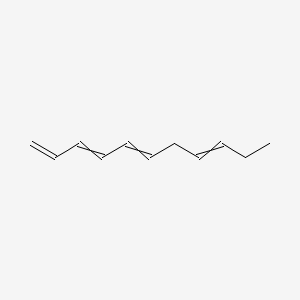
![5-{[(2,4-Dioxoimidazolidin-1-yl)imino]methyl}furan-2-carbonitrile](/img/structure/B14665050.png)
